tert-Butyl (3R,5S)-3-amino-5-methoxypiperidine-1-carboxylate
CAS No.:
Cat. No.: VC13646466
Molecular Formula: C11H22N2O3
Molecular Weight: 230.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H22N2O3 |
|---|---|
| Molecular Weight | 230.30 g/mol |
| IUPAC Name | tert-butyl (3R,5S)-3-amino-5-methoxypiperidine-1-carboxylate |
| Standard InChI | InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-8(12)5-9(7-13)15-4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m1/s1 |
| Standard InChI Key | VYOYBSJHTACSNI-BDAKNGLRSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@@H](C[C@@H](C1)OC)N |
| SMILES | CC(C)(C)OC(=O)N1CC(CC(C1)OC)N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(CC(C1)OC)N |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s stereochemistry is defined by the (3R,5S) configuration, which imposes spatial constraints critical for its biological interactions. The piperidine ring adopts a chair conformation, with the tert-butyl carbamate group at position 1, the amino group at position 3, and the methoxy group at position 5 . Key structural descriptors include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₂₂N₂O₃ | |
| Molecular Weight | 230.30 g/mol | |
| IUPAC Name | tert-butyl (3R,5S)-3-amino-5-methoxypiperidine-1-carboxylate | |
| SMILES | CC(C)(C)OC(=O)N1CC@@HN | |
| InChIKey | VYOYBSJHTACSNI-BDAKNGLRSA-N |
The tert-butyl group enhances solubility in organic solvents, while the methoxy and amino groups provide sites for further functionalization.
Physicochemical Characteristics
The compound’s logP (estimated at ~1.2) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Its collision cross-section (CCS) values, predicted via computational models, range from 153.9 Ų ([M+H]+) to 161.6 Ų ([M+Na]+), indicating a compact molecular geometry .
Synthesis and Production
Traditional Synthetic Routes
Synthesis typically involves sequential protection, functionalization, and deprotection steps:
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Piperidine Ring Formation: Cyclization of δ-amino ketones or reductive amination of dialdehydes.
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Introduction of Substituents:
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Methoxy group: Nucleophilic substitution at position 5 using methyl iodide under basic conditions.
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Amino group: Reduction of a nitro intermediate or enzymatic resolution of racemic mixtures.
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Carbamate Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) to install the tert-butyl carbamate.
Advanced Manufacturing Techniques
Flow microreactor systems have emerged as superior to batch processes, offering precise temperature control and reduced reaction times (e.g., 2 hours vs. 12 hours for Boc protection). These systems achieve yields exceeding 85% with >99% enantiomeric excess (ee) for the (3R,5S) isomer.
Applications in Medicinal Chemistry
Intermediate for Bioactive Molecules
The compound’s stereochemistry aligns with active sites of neurological targets. Key applications include:
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Dopamine D3 Receptor Antagonists: Structural analogs show nanomolar affinity (Ki = 2.3 nM).
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Serotonin Transporter Inhibitors: Modifications at the amino group enhance selectivity (IC₅₀ = 50 nM).
Enzyme Inhibition Studies
In acetylcholinesterase (AChE) inhibition assays, derivatives exhibit IC₅₀ values of 1.8 μM, comparable to rivastigmine (IC₅₀ = 1.2 μM). The methoxy group’s electron-donating effects stabilize enzyme-ligand interactions via hydrogen bonding .
Research Findings and Biological Evaluation
In Vitro Pharmacokinetics
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Metabolic Stability: Microsomal half-life (t₁/₂) of 42 minutes in human liver microsomes.
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CYP450 Inhibition: Weak inhibition of CYP3A4 (IC₅₀ > 100 μM), suggesting low drug-drug interaction risk.
In Vivo Efficacy
In rodent models of Parkinson’s disease, a derivative (10 mg/kg, oral) reduced rotational behavior by 68% over 4 hours, outperforming levodopa (55%).
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